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Compound of Interest

Compound Name: SAR107375

Cat. No.: B12374944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of

SAR107375, a potent and orally active dual inhibitor of thrombin (Factor IIa) and Factor Xa.

The information herein is intended to support further research and development of this

anticoagulant agent by summarizing its mechanism of action, experimental protocols for in vivo

evaluation, and a framework for its pharmacokinetic characterization.

Core Mechanism of Action
SAR107375 exerts its anticoagulant effect by directly inhibiting two key enzymes in the

coagulation cascade: Factor Xa and thrombin.[1] This dual inhibition prevents the conversion of

prothrombin to thrombin and the subsequent conversion of fibrinogen to fibrin, the essential

steps in clot formation. The compound has demonstrated strong in vitro activity against both

Factor Xa and thrombin with Ki values of 1 nM and 8 nM, respectively.[2][3]

Below is a diagram illustrating the points of inhibition of SAR107375 within the coagulation

cascade.

Caption: Inhibition of Factor Xa and Thrombin by SAR107375.
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Detailed quantitative pharmacokinetic parameters for SAR107375 in various animal models are

not extensively available in the public domain. The tables below are structured to facilitate the

compilation of such data from future studies.

Table 1: Single-Dose Intravenous Pharmacokinetics of SAR107375

Specie
s

Strain
Dose
(mg/kg
)
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)
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(h)
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Table 2: Single-Dose Oral Pharmacokinetics of SAR107375

Species Strain
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax
(h)

AUC
(ng·h/m
L)

t½ (h)
Bioavail
ability
(%)

Rat
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Dog
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Monkey
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available
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Experimental Protocols
The following sections detail the methodologies for key in vivo experiments to evaluate the

efficacy and pharmacokinetic profile of SAR107375.

In Vivo Efficacy: Rat Model of Venous Thrombosis
SAR107375 has shown potent in vivo activity in a rat model of venous thrombosis.[2] The

reported 50% effective doses (ED50) were 0.07 mg/kg for intravenous (IV) administration and

2.8 mg/kg for oral (PO) administration.[2]

Objective: To determine the antithrombotic efficacy of SAR107375 in preventing thrombus

formation in a rat model of venous thrombosis.

Animals:

Species: Rat (e.g., Wistar or Sprague-Dawley)

Sex: Male

Weight: 250-350 g

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum

access to food and water.

Experimental Procedure:

Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a

combination of ketamine/xylazine).

Surgical Preparation:

Make a midline abdominal incision to expose the inferior vena cava (IVC).

Carefully dissect the IVC from the surrounding tissues.

Place two loose ligatures around the IVC, approximately 1 cm apart.

Drug Administration:
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Intravenous (IV): Administer SAR107375 or vehicle control via the tail vein or another

suitable vein a few minutes (e.g., 5-15 minutes) before thrombus induction.

Oral (PO): Administer SAR107375 or vehicle control by oral gavage at a predetermined

time (e.g., 30-60 minutes) before thrombus induction to allow for absorption.

Thrombus Induction:

Induce a state of venous stasis by tightening the ligatures around the IVC.

In some models, a thrombogenic stimulus (e.g., application of ferric chloride or a slight

endothelial injury) may be applied to the isolated segment of the IVC to initiate thrombus

formation.

Thrombus Evaluation:

After a set period (e.g., 2-4 hours), re-anesthetize the animal and excise the ligated

segment of the IVC.

Isolate and weigh the thrombus.

Data Analysis: Compare the mean thrombus weight in the SAR107375-treated groups to the

vehicle control group. Calculate the percentage inhibition of thrombus formation and

determine the ED50 value.

Below is a workflow diagram for a typical in vivo efficacy study.
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General Workflow for In Vivo Efficacy Study
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Caption: Workflow for a rat venous thrombosis study.
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Pharmacokinetic Study Design
Objective: To determine the pharmacokinetic profile of SAR107375 following intravenous and

oral administration in an animal model (e.g., rat, dog, or monkey).

Animals: As described in section 3.1, but may include other species such as Beagle dogs or

Cynomolgus monkeys.

Experimental Procedure:

Catheterization (for serial sampling): For studies requiring serial blood sampling from the

same animal, implant a catheter into a suitable blood vessel (e.g., jugular vein or carotid

artery) a day before the study.

Dosing:

IV: Administer a single bolus dose of SAR107375 via a catheter or tail vein.

PO: Administer a single dose via oral gavage.

Blood Sampling:

Collect blood samples (e.g., 0.2-0.5 mL) into tubes containing an anticoagulant (e.g.,

K2EDTA) at predetermined time points.

Example time points for IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4,

8, 24 hours post-dose.

Example time points for PO administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24

hours post-dose.

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma

samples at -80°C until analysis.

Bioanalytical Method
Objective: To accurately quantify the concentration of SAR107375 in plasma samples.
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Methodology:

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method is the standard for quantifying small molecule drugs like SAR107375 in

biological matrices.

Sample Preparation: Plasma samples typically require a protein precipitation step followed

by centrifugation to remove proteins that could interfere with the analysis.

Chromatographic Separation: The extracted sample is injected into an HPLC system

equipped with a suitable column (e.g., a C18 column) to separate SAR107375 from other

plasma components.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass

spectrometer. The instrument is set to monitor for specific mass-to-charge (m/z) transitions of

SAR107375 for sensitive and selective detection.

Quantification: The concentration of SAR107375 in the samples is determined by comparing

the peak area of the analyte to a standard curve prepared with known concentrations of the

compound in the same biological matrix.

Concluding Remarks
SAR107375 is a promising dual-action anticoagulant with demonstrated in vivo efficacy in a rat

model of venous thrombosis. Its improved physicochemical and pharmacokinetic

characteristics over earlier compounds suggest good oral absorption.[1] This technical guide

provides a framework for further preclinical investigation into its pharmacokinetic profile. The

detailed experimental protocols and structured data tables are designed to aid researchers in

the continued evaluation and development of SAR107375 as a potential therapeutic agent for

thrombotic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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